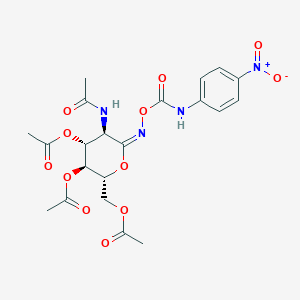
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate is a highly intricate compound widely utilized in the extensive realm of the biomedical sector, facilitating pioneering advancements in the spheres of drug development and disease elucidation .
Synthesis Analysis
The synthesis of this compound involves the use of 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride as a glycosyl donor for glycosylation of simple alcohols . The reaction represents a direct approach to obtain both α and β anomers, which can be isolated by chromatography column under gradient conditions .Molecular Structure Analysis
The structure of this compound was determined by 1H NMR spectroscopy and X-ray analysis . The molecular formula is C21H25N3O10 . The compound’s structure includes a glucopyranosylidene ring, which is acetylated at the 2, 3, 4, and 6 positions .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, it participates in the mercuric bromide-promoted glycosylation of Fmoc-Ser-OBn and Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-alpha-D-glucopyranosyl chloride in refluxing 1,2-dichloroethane .Physical And Chemical Properties Analysis
The molecular weight of the compound is 479.4 g/mol . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 11 . The compound’s rotatable bond count is 11 .Aplicaciones Científicas De Investigación
Potential Inhibitors for N-Acetylglucosaminyltransferase V (GnT-V)
The compounds synthesized from O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate have been explored as potential inhibitors for N-acetylglucosaminyltransferase V (GnT-V). This application is significant in the context of biochemical research and drug development (Khan & Matta, 1993).
Inhibition of 2-Acetamido-2-deoxy-β-D-glucosidase
Research has demonstrated the use of derivatives of O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate as inhibitors of 2-acetamido-2-deoxy-β-D-glucosidase. This is relevant in enzymatic studies and could have implications in understanding certain biological processes (Bedi, Shah, & Bahl, 1978).
Affinity Chromatography in Enzyme Purification
These compounds have been used in the synthesis of ligands for affinity chromatography, specifically for the purification of 2-acetamido-2-deoxy-β-D-glucosidase. This application is crucial in the purification process of enzymes for various biochemical and pharmacological studies (Jones, Shah, Kosman, & Bahl, 1974).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of analogues of this compound, particularly as inhibitors of β-N-acetylglucosaminidases, have been studied. This research area is important for understanding enzyme inhibition and potential therapeutic applications (Scaffidi, Stubbs, Vocadlo, & Stick, 2008).
Propiedades
IUPAC Name |
[(2R,3S,4R,5R,6E)-5-acetamido-3,4-diacetyloxy-6-[(4-nitrophenyl)carbamoyloxyimino]oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O12/c1-10(26)22-17-19(35-13(4)29)18(34-12(3)28)16(9-33-11(2)27)36-20(17)24-37-21(30)23-14-5-7-15(8-6-14)25(31)32/h5-8,16-19H,9H2,1-4H3,(H,22,26)(H,23,30)/b24-20+/t16-,17-,18-,19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLIDGXKILYSJS-HOWPJYOHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1=NOC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]\1[C@H]([C@@H]([C@H](O/C1=N/OC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(2-Acetamido-2-deoxy-3,4,6-tri-o-acetyl-D-glucopyranosylidene)amino N-(4-nitrophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)

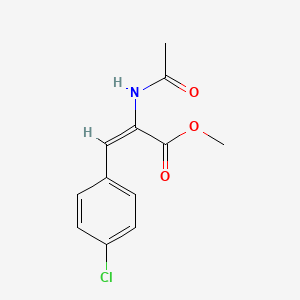
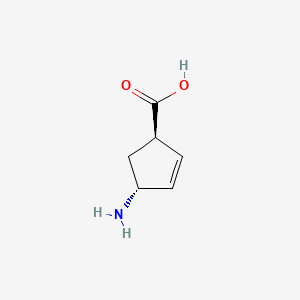
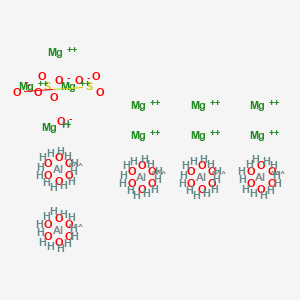
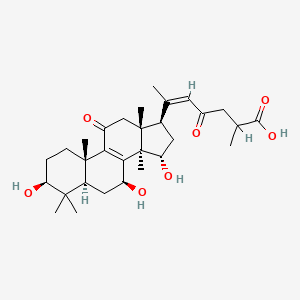
![[Hydroxy-[3-oxo-2-[2-oxo-1-(6-oxo-1H-purin-9-yl)ethoxy]propoxy]phosphoryl] phosphono hydrogen phosphate](/img/structure/B1139601.png)